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Aluminium trihydrate -

Aluminium trihydrate

Catalog Number: EVT-15486621
CAS Number:
Molecular Formula: AlH6O3
Molecular Weight: 81.028 g/mol
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Product Introduction

Source and Classification

Aluminium trihydrate is sourced mainly from bauxite, a sedimentary rock rich in aluminium minerals. It can also be synthesized through various chemical processes involving aluminium salts. The classification of aluminium trihydrate includes its occurrence as a mineral (gibbsite) and its role as a precursor in the production of other aluminium compounds such as alumina and aluminium sulfate.

Synthesis Analysis

Methods of Synthesis

Aluminium trihydrate can be synthesized through several methods:

  1. Precipitation from Aqueous Solutions: This method involves neutralizing solutions of aluminium salts (e.g., aluminium sulfate or aluminium chloride) with sodium hydroxide or sodium carbonate to precipitate aluminium hydroxide, which can then be converted to crystalline aluminium trihydrate through controlled conditions .
  2. Auto-precipitation: This technique allows for the formation of crystalline aluminium trihydrate from amorphous aluminium hydroxide by adding seed particles to promote crystallization . The particle size and morphology can be controlled by varying the conditions during synthesis.
  3. Hydrothermal Synthesis: Under specific temperature and pressure conditions, aqueous solutions can yield high-purity aluminium trihydrate crystals .
Molecular Structure Analysis

Structure and Data

The molecular structure of aluminium trihydrate consists of layers of hydroxyl groups with aluminium ions occupying octahedral sites between these layers. The structural formula can be represented as Al(OH)₃, indicating one aluminium ion bonded to three hydroxyl groups.

  • Molecular Weight: 78 g/mol
  • Density: Approximately 2.42 g/cm³
  • Melting Point: Decomposes around 300 °C

The crystal structure exhibits hexagonal symmetry, which is characteristic of its natural form as gibbsite .

Chemical Reactions Analysis

Reactions and Technical Details

Aluminium trihydrate participates in various chemical reactions due to its amphoteric nature:

  1. Reaction with Acids:
    3HCl+Al OH 3AlCl3+3H2O3\text{HCl}+\text{Al OH }_3\rightarrow \text{AlCl}_3+3\text{H}_2\text{O}
    This reaction illustrates how aluminium trihydrate neutralizes acids to form salts and water .
  2. Reaction with Bases:
    Al OH 3+OH[Al OH 4]\text{Al OH }_3+\text{OH}^-\rightarrow [\text{Al OH }_4]^-
    Here, it acts as a Lewis acid by binding hydroxide ions .

These reactions highlight its role in various chemical processes, including wastewater treatment and the production of other aluminium compounds.

Mechanism of Action

Process and Data

The mechanism of action for aluminium trihydrate primarily revolves around its thermal decomposition and flame retardant properties. When heated, it decomposes endothermically at around 220 °C, releasing water vapor:

Al OH 3Al2O3+3H2O\text{Al OH }_3\rightarrow \text{Al}_2\text{O}_3+3\text{H}_2\text{O}

This process absorbs heat from the environment, thereby reducing the temperature of surrounding materials and diluting flammable gases during combustion . The released water vapor also aids in suppressing smoke formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: White
  • Appearance: Translucent powder
  • Specific Gravity: 2.42 g/cm³
  • pH Value: 9 - 10 (in suspension)
  • Hardness (Mohs): 2.5 – 3.5

Chemical Properties

  • Solubility: Insoluble in water; soluble in strong acids and bases.
  • Thermal Stability: Begins to decompose at approximately 220 °C.
  • Chemical Inertness: Non-toxic and resistant to abrasion.

These properties make aluminium trihydrate suitable for various applications across industries .

Applications

Scientific Uses

Aluminium trihydrate is widely used in several fields:

  1. Flame Retardant: It is the most common flame retardant used in plastics due to its ability to release water vapor when heated, thereby cooling materials and diluting combustible gases .
  2. Water Treatment: Utilized in coagulation processes for purifying drinking water by removing impurities.
  3. Pharmaceuticals: Acts as an antacid in treating gastric acidity.
  4. Cosmetics: Used as a thickening agent and opacifier in various cosmetic formulations.
  5. Construction Materials: Incorporated into cement and concrete products for improved fire resistance.
Synthesis and Industrial Production Methodologies

Bayer Process Optimization for ATH Extraction from Bauxite

The Bayer process remains the dominant industrial method for extracting aluminum trihydrate from bauxite ore, accounting for over 90% of global alumina production [2] [6] [9]. This hydrometallurgical process involves four rigorously controlled stages, each optimized for yield and particle morphology:

  • Digestion: Bauxite ore (containing 30-60% Al₂O₃) undergoes crushing followed by reaction with concentrated sodium hydroxide (180-250°C under pressure). This dissolves aluminum minerals as sodium aluminate while leaving impurities (red mud) as insoluble residues:$$\ce{Al(OH)3 + NaOH -> NaAlO2 + 2H2O}$$Temperature, caustic concentration, and bauxite particle size critically influence dissolution efficiency. Modern plants employ counter-current digestion circuits and pre-desilication steps to minimize silica contamination, which forms scale-inducing sodium aluminosilicates [2] [9].

  • Precipitation: The clarified sodium aluminate solution undergoes cooling (to 60-75°C) and seeding with fine ATH crystals. Optimization focuses on:

  • Seed characteristics: Ultra-fine seed particles (<1µm) yield finer ATH products suitable for specialty applications. Patent US2549549A details using aged mixtures of amorphous Al(OH)₃ and crystalline ATH nuclei to achieve sub-micron precipitation [1].
  • Agitation and cooling profiles: Controlled cooling rates (0.5-5°C/hour) prevent agglomeration while maximizing yield. Continuous precipitators with mechanical agitation dominate modern facilities [6].
  • Additives: Surfactants or organic inhibitors manage particle growth kinetics, producing plate-like hexagonal crystals matching natural gibbsite morphology [7].

  • Classification and Washing: Hydraulic classifiers separate coarse ATH (>45µm) from fine fractions (<20µm). Multi-stage counter-current washing reduces adsorbed sodium to <0.15% Na₂O [8].

  • Energy Recovery: Flash tanks recover heat from spent liquor, reducing steam consumption by 30-40%. Modern Bayer plants integrate cogeneration systems where calciner exhaust preheats digestion slurry [9].

Table 1: Key Parameters in Bayer Process ATH Production

Process StageControl VariablesOptimization TargetIndustrial Standard
DigestionTemperature, [NaOH], residence timeAlumina extraction, silica removal145-150°C (boehmitic bauxite), 240-250°C (diasporic)
PrecipitationSeed loading, cooling rate, agitationParticle size distribution, yieldSeed ratio: 1.5-2x theoretical yield; Cooling: 40-70 hours
WashingWater volume, staging, filter typeResidual alkali, liquor loss<0.2% Na₂O in product ATH

Comparative Analysis of Precipitated vs. Ground ATH Synthesis Pathways

Industrial ATH production bifurcates into precipitation synthesis (Bayer route) and mechanical comminution of mineral gibbsite or calcined alumina. The selection hinges on particle morphology, purity, and economics:

  • Precipitated ATH:
  • Process: Crystallization from sodium aluminate liquors as described in Section 1.1. Parameters like supersaturation control and seed properties enable customization of:
  • Particle size: 0.5µm to 100µm via seeding density adjustments [1].
  • Surface area: 1-10 m²/g for standard grades; nano-ATH (<0.1µm) achieves >50 m²/g.
  • Morphology: Hexagonal platelets ideal for polymer reinforcement [7].
  • Advantages: High brightness (>95% ISO), narrow particle distribution, lower abrasion. Suited for flame-retardant thermoplastics requiring fine particle dispersion [7].
  • Limitations: Sodium contamination necessitates washing; organic impurities from Bayer liquor may affect polymer compatibility.

  • Ground ATH:

  • Process: Mechanical milling of coarsely precipitated gibbsite or natural trihydrate. Involves:
  • Dry grinding: Hammer/ball mills produce particles down to 10µm.
  • Wet grinding: Media mills with classification yield 0.5-5µm particles.
  • Surface modification: Stearic acid or silane coatings applied post-milling enhance polymer adhesion [7].
  • Advantages: Lower production cost ($50-100/ton savings vs precipitated); higher bulk density; absence of organic Bayer impurities.
  • Limitations: Broader particle distribution; irregular shapes increase viscosity in resins; crystalline defects may accelerate thermal decomposition [7].

Hybrid Approaches: Surface-reacted ATH involves partial dissolution of ground material in acid followed by reprecipitation. This combines the economics of grinding with surface characteristics approaching precipitated grades.

Table 3: Precipitated vs. Ground ATH Characteristics

PropertyPrecipitated ATHGround ATH
Median Particle Size (D50)0.5 - 80 µm (controllable)1 - 100 µm (wide dist.)
Particle ShapeHexagonal plateletsAngular fragments
Specific Surface Area1 - 50 m²/g0.5 - 8 m²/g
Na₂O Content0.05 - 0.2%0.01 - 0.1%
Polymer Loading Capacity60-70% in resins50-65% in resins
Production CostHigher (energy, reagents)Lower (milling only)

Energy Efficiency Metrics in Large-Scale ATH Manufacturing

Energy intensity constitutes 25-35% of ATH production costs, driving optimization across thermal and electrical loads:

  • Thermal Decomposition: ATH decomposition to alumina ($\ce{2Al(OH)3 -> Al2O3 + 3H2O}$) is endothermic, consuming ~1.3 GJ/ton alumina. Innovations reduce this by:
  • Fluidized Bed Calciners: Replace rotary kilns, cutting fuel use by 20% through direct particle-gas heat exchange and lower exhaust temperatures (150°C vs. 300°C) [3] [9].
  • Waste Heat Integration: Preheating combustion air with cooler exhaust gases improves furnace efficiency by 8-12% [9].

  • Precipitation Energy: Cooling sodium aluminate solution from digestion temperatures dominates electrical loads. Modern facilities employ:

  • Thermocompressors: Use high-pressure steam to compress low-pressure vapors from flash tanks, reducing cooling water requirements by 40% [9].
  • Cogeneration: Combined heat and power (CHP) plants utilize refinery waste gases (e.g., from calciners) to generate electricity, achieving 80% total energy utilization [9].

  • Bauxite Residue Management: Red mud disposal represents 10-15% of site energy. Advancements focus on:

  • Filtration Presses: Reduce residue moisture from 60% to 25%, cutting transport energy [9].
  • Co-processing: Using residue in cement production avoids landfilling energy costs.

  • Process Analytics: Real-time monitoring of liquor density, temperature, and particle size enables dynamic control. One study documented 12% steam savings via neural network optimization of digestion parameters [9].

Emerging Frontiers: Electrochemical methods for direct ATH synthesis from bauxite bypass the Bayer cycle, potentially reducing energy demand by 30%. Pilot studies demonstrate alumina electrowinning at 5kWh/kg—still higher than conventional routes but promising for niche high-purity applications [3].

Properties

Product Name

Aluminium trihydrate

Molecular Formula

AlH6O3

Molecular Weight

81.028 g/mol

InChI

InChI=1S/Al.3H2O/h;3*1H2

InChI Key

MXRIRQGCELJRSN-UHFFFAOYSA-N

Canonical SMILES

O.O.O.[Al]

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